molecular formula C14H14N8S4 B12526810 5-amino-3H-1,3,4-thiadiazole-2-thione;4-pyridin-4-ylpyridine CAS No. 870641-33-1

5-amino-3H-1,3,4-thiadiazole-2-thione;4-pyridin-4-ylpyridine

Cat. No.: B12526810
CAS No.: 870641-33-1
M. Wt: 422.6 g/mol
InChI Key: FJFYASOLBMHSLP-UHFFFAOYSA-N
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Description

5-amino-3H-1,3,4-thiadiazole-2-thione;4-pyridin-4-ylpyridine is a heterocyclic compound that contains both a thiadiazole and a pyridine ring The thiadiazole ring is known for its diverse biological activities, while the pyridine ring is a common structural motif in many pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3H-1,3,4-thiadiazole-2-thione typically involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is isolated by filtration and recrystallization .

For the synthesis of 4-pyridin-4-ylpyridine, a common method involves the coupling of two pyridine rings through a palladium-catalyzed cross-coupling reaction. This reaction often uses reagents such as palladium acetate and triphenylphosphine, with a base like potassium carbonate, in a suitable solvent such as dimethylformamide .

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-amino-3H-1,3,4-thiadiazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols .

Mechanism of Action

The mechanism of action of 5-amino-3H-1,3,4-thiadiazole-2-thione involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer treatment, it may induce apoptosis in cancer cells by interacting with specific proteins and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the thiadiazole and pyridine rings in 5-amino-3H-1,3,4-thiadiazole-2-thione;4-pyridin-4-ylpyridine makes it unique.

Properties

CAS No.

870641-33-1

Molecular Formula

C14H14N8S4

Molecular Weight

422.6 g/mol

IUPAC Name

5-amino-3H-1,3,4-thiadiazole-2-thione;4-pyridin-4-ylpyridine

InChI

InChI=1S/C10H8N2.2C2H3N3S2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*3-1-4-5-2(6)7-1/h1-8H;2*(H2,3,4)(H,5,6)

InChI Key

FJFYASOLBMHSLP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC=NC=C2.C1(=NNC(=S)S1)N.C1(=NNC(=S)S1)N

Origin of Product

United States

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